molecular formula C13H13NO3S B12067062 2-(2-Methoxybenzene-1-sulfonyl)aniline CAS No. 61174-30-9

2-(2-Methoxybenzene-1-sulfonyl)aniline

Cat. No.: B12067062
CAS No.: 61174-30-9
M. Wt: 263.31 g/mol
InChI Key: WLDUEDNNIOMXEF-UHFFFAOYSA-N
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Description

Benzenamine, 2-[(2-methoxyphenyl)sulfonyl]- is an organic compound with the molecular formula C13H13NO3S and a molecular weight of 263.317 g/mol . This compound is characterized by the presence of a benzenamine group substituted with a 2-methoxyphenylsulfonyl group. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 2-[(2-methoxyphenyl)sulfonyl]- typically involves the reaction of benzenamine with 2-methoxybenzenesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In industrial settings, the production of Benzenamine, 2-[(2-methoxyphenyl)sulfonyl]- can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants. The use of continuous flow reactors also improves the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 2-[(2-methoxyphenyl)sulfonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenamine, 2-[(2-methoxyphenyl)sulfonyl]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 2-[(2-methoxyphenyl)sulfonyl]- involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the modulation of signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 2-[(3-methoxyphenyl)sulfonyl]-: Similar structure but with the methoxy group in a different position.

    Benzenamine, 4-[2-(4-methoxyphenyl)-5-oxazolyl]-: Contains an additional oxazole ring.

Uniqueness

Benzenamine, 2-[(2-methoxyphenyl)sulfonyl]- is unique due to the specific positioning of the methoxy and sulfonyl groups, which can influence its reactivity and biological activity. This unique structure allows it to participate in specific chemical reactions and exhibit distinct biological properties compared to its analogs .

Properties

CAS No.

61174-30-9

Molecular Formula

C13H13NO3S

Molecular Weight

263.31 g/mol

IUPAC Name

2-(2-methoxyphenyl)sulfonylaniline

InChI

InChI=1S/C13H13NO3S/c1-17-11-7-3-5-9-13(11)18(15,16)12-8-4-2-6-10(12)14/h2-9H,14H2,1H3

InChI Key

WLDUEDNNIOMXEF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)C2=CC=CC=C2N

Origin of Product

United States

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